molecular formula C12H11Cl2NO2 B12533487 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one CAS No. 808186-23-4

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one

Cat. No.: B12533487
CAS No.: 808186-23-4
M. Wt: 272.12 g/mol
InChI Key: AAGJXKCVZFTVFZ-UHFFFAOYSA-N
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Description

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tetrahydropyrrolo ring fused with an oxazole ring, and it is substituted with a 2,4-dichlorophenyl group, which imparts specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the cyclization of a suitable precursor, such as a 2,4-dichlorophenyl-substituted amine, with an appropriate oxazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The 2,4-dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar substituents but a different core structure.

    Tetrahydropyrrolo[2,1-b][1,3]oxazole derivatives: Compounds with similar tricyclic structures but different substituents.

Uniqueness

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one is unique due to its specific combination of a 2,4-dichlorophenyl group and a tricyclic tetrahydropyrrolo-oxazole core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

808186-23-4

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

7a-(2,4-dichlorophenyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C12H11Cl2NO2/c13-8-1-2-9(10(14)7-8)12-4-3-11(16)15(12)5-6-17-12/h1-2,7H,3-6H2

InChI Key

AAGJXKCVZFTVFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(N(C1=O)CCO2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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